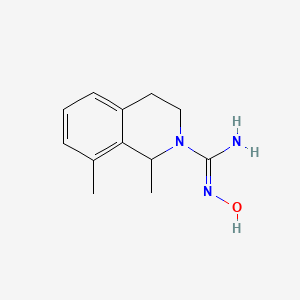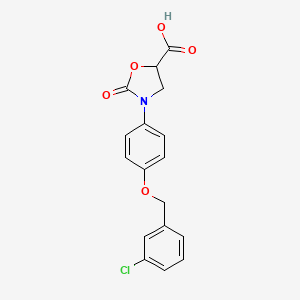![molecular formula C26H18CuN4O6 B12877066 Copper, bis[2-[[(4-nitrophenyl)imino]methyl]phenolato]-](/img/structure/B12877066.png)
Copper, bis[2-[[(4-nitrophenyl)imino]methyl]phenolato]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper, bis[2-[[(4-nitrophenyl)imino]methyl]phenolato]- is a copper(II) complex with imino phenoxide ligands. This compound is known for its unique structural, electrochemical, and catalytic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Copper, bis[2-[[(4-nitrophenyl)imino]methyl]phenolato]- typically involves the reaction of copper(II) acetate with 2-[(4-nitrophenyl)imino]methyl]phenol in a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions for several hours, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Copper, bis[2-[[(4-nitrophenyl)imino]methyl]phenolato]- undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The compound exhibits quasi-reversible and reversible redox reactions, as observed in cyclic voltammetry experiments.
Substitution Reactions: The imino phenoxide ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized copper complexes, while substitution reactions result in new copper complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Copper, bis[2-[[(4-nitrophenyl)imino]methyl]phenolato]- has several scientific research applications:
Material Science: Its unique electrochemical properties make it suitable for use in the development of advanced materials with specific electronic and magnetic characteristics.
Biological Applications: The compound’s potential biological activity is being explored for applications in medicinal chemistry and drug development.
Wirkmechanismus
The mechanism of action of Copper, bis[2-[[(4-nitrophenyl)imino]methyl]phenolato]- involves its ability to undergo redox reactions and coordinate with various ligands. The copper(II) center can participate in electron transfer processes, making it an effective catalyst for certain chemical reactions. The imino phenoxide ligands play a crucial role in stabilizing the copper center and facilitating these reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper, bis[2-[(2-hydroxyethylamino)methyl]-4,6-dinitrophenolato]-: This compound has similar structural features but different substituents on the phenol ring.
Copper, bis[2-[(2-hydroxyethylamino)methyl]phenolato]-: Another similar compound with variations in the substituents on the phenol ring.
Uniqueness
Copper, bis[2-[[(4-nitrophenyl)imino]methyl]phenolato]- is unique due to the presence of the 4-nitrophenyl group, which imparts distinct electronic and steric properties. These properties influence its reactivity and catalytic behavior, making it suitable for specific applications that other similar compounds may not be able to achieve .
Eigenschaften
Molekularformel |
C26H18CuN4O6 |
|---|---|
Molekulargewicht |
546.0 g/mol |
IUPAC-Name |
copper;2-[(4-nitrophenyl)iminomethyl]phenolate |
InChI |
InChI=1S/2C13H10N2O3.Cu/c2*16-13-4-2-1-3-10(13)9-14-11-5-7-12(8-6-11)15(17)18;/h2*1-9,16H;/q;;+2/p-2 |
InChI-Schlüssel |
WUKZPNJRVIANJB-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)[N+](=O)[O-])[O-].C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)[N+](=O)[O-])[O-].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




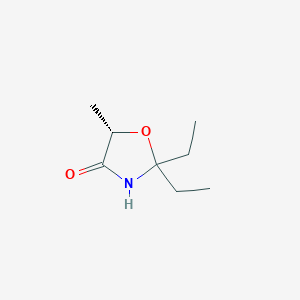
![2-(p-Tolyl)-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B12877008.png)
![3,3-Dimethyl-N-[5-(1H-pyrrol-1-yl)quinolin-6-yl]butanamide](/img/structure/B12877020.png)
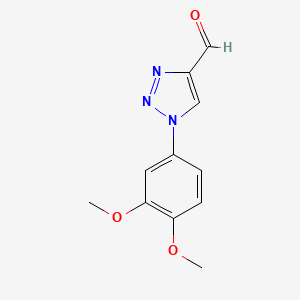
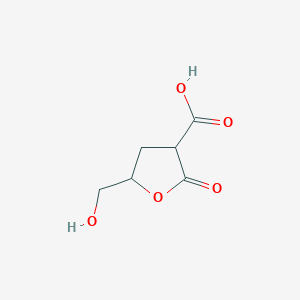


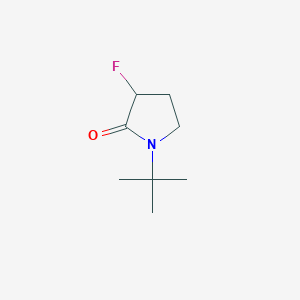
![6-Methoxy-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B12877054.png)
![3-(Thiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12877061.png)
